molecular formula C12H15NO3 B14211535 1-Ethoxy-1-iminopropan-2-yl benzoate CAS No. 830328-57-9

1-Ethoxy-1-iminopropan-2-yl benzoate

Cat. No.: B14211535
CAS No.: 830328-57-9
M. Wt: 221.25 g/mol
InChI Key: XPVFZKNTTNMVSA-UHFFFAOYSA-N
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Description

1-Ethoxy-1-iminopropan-2-yl benzoate is a chemical compound with the molecular formula C12H15NO3. It is an ester derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes an ethoxy group, an imino group, and a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-1-iminopropan-2-yl benzoate typically involves the reaction of benzoic acid with an appropriate ethoxy-imino compound. One common method is the esterification of benzoic acid with 1-ethoxy-1-iminopropan-2-ol in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-1-iminopropan-2-yl benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield benzoic acid and the corresponding ethoxy-imino compound.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Benzoic acid and 1-ethoxy-1-iminopropan-2-ol.

    Reduction: 1-Ethoxy-1-aminopropan-2-yl benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-1-iminopropan-2-yl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-1-iminopropan-2-yl benzoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoate moiety may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: An ester of benzoic acid with an ethyl group instead of an ethoxy-imino group.

    Methyl benzoate: Similar to ethyl benzoate but with a methyl group.

    Benzyl benzoate: An ester of benzoic acid with a benzyl group.

Uniqueness

1-Ethoxy-1-iminopropan-2-yl benzoate is unique due to the presence of both an ethoxy and an imino group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler esters like ethyl or methyl benzoate.

Properties

CAS No.

830328-57-9

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(1-ethoxy-1-iminopropan-2-yl) benzoate

InChI

InChI=1S/C12H15NO3/c1-3-15-11(13)9(2)16-12(14)10-7-5-4-6-8-10/h4-9,13H,3H2,1-2H3

InChI Key

XPVFZKNTTNMVSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C(C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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